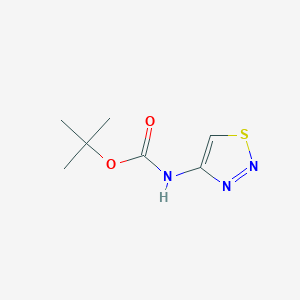

tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate

説明

tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate: is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

特性

IUPAC Name |

tert-butyl N-(thiadiazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)8-5-4-13-10-9-5/h4H,1-3H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRNOEKGNFXTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation Methods of tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate

General Synthetic Strategy

The synthesis of tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate typically involves two key steps:

- Formation of the 1,2,3-thiadiazole ring : This is usually achieved by cyclization reactions involving thiosemicarbazide derivatives or related precursors.

- Introduction of the tert-butyl carbamate group : This is commonly done by reacting the thiadiazole-containing amine intermediate with tert-butyl chloroformate or tert-butyl isocyanate under controlled conditions.

Reported Synthetic Routes

Cyclization and Carbamate Protection

One documented approach involves the preparation of 2-(tert-butyl)-5-methylamine-1,3,4-thiadiazole hydrochloride, followed by carbamate formation through reaction with tert-butyl chloroformate or related reagents. For example, a patent describes the preparation of carbamate derivatives by reacting amines containing thiadiazole rings with methylisocyanate or tert-butyl isocyanate, controlling temperature to avoid decomposition and optimize yield.

Reaction Conditions and Workup

- The amine precursor is dissolved in an inert solvent such as cumene or dimethylformamide.

- The carbamoylating agent (e.g., methylisocyanate or tert-butyl isocyanate) is added slowly, maintaining the temperature below 60°C to prevent side reactions.

- After completion, the reaction mixture is heated to reflux (approx. 150°C) for 1–2 hours to ensure complete conversion.

- The product is isolated by aqueous workup, adjusting pH to acidic conditions (pH ~1) to separate organic and aqueous layers.

- The organic phase is concentrated under reduced pressure to yield the carbamate as a solid after crystallization.

Example Preparation Protocol (Adapted)

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2-(tert-butyl)-5-methylamine-1,3,4-thiadiazole hydrochloride in cumene | Ambient temperature | Use dry solvent |

| 2 | Add methylisocyanate dropwise | Temperature < 60°C | Stir for 30 min |

| 3 | Heat reaction mixture to reflux (~150°C) | 1-2 hours | Monitor reaction progress by TLC or NMR |

| 4 | Cool to 85°C and add deionized water | 85°C | Stir for 30 min |

| 5 | Separate organic layer and acidify aqueous phase to pH 1 | Room temperature | Use concentrated HCl |

| 6 | Extract organic layer, concentrate under reduced pressure | Vacuum, 70°C | Crystallize product over 3 days |

| 7 | Dry product in vacuum oven | 60°C | Obtain solid carbamate |

Alternative Methods

- Alkylation of thiadiazole precursors : Alkylation of 1,2,3-thiadiazole derivatives with tert-butyl carbamate reagents under basic conditions (e.g., K2CO3) and catalytic phase transfer agents in polar aprotic solvents has been reported for related compounds.

- Use of tert-butoxycarbonyl anhydride (Boc2O) : Protection of amino groups on thiadiazole intermediates by reaction with Boc2O in the presence of bases such as triethylamine at low temperatures (0–5°C) in aqueous-organic solvent mixtures is a common strategy to form tert-butyl carbamates.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Cumene, DMF, dioxane/water mixture | Dry solvents preferred |

| Temperature for carbamoylation | 0–60°C (addition), reflux (~150°C) for reaction completion | Temperature control critical |

| Reaction time | 1–12 hours | Depends on method and reagents |

| pH during workup | ~1 (acidic) | Ensures separation of organic layer |

| Yield | 60–85% (reported range) | Varies with purity and method |

| Purification | Crystallization, vacuum drying | Solid product formation over days |

Comprehensive Research Findings

- The 1,2,3-thiadiazole ring is typically constructed via cyclization of thiosemicarbazide derivatives with appropriate electrophiles under acidic or neutral conditions.

- Carbamate protection using tert-butyl carbamate groups improves compound stability and facilitates further functionalization.

- The reaction with methylisocyanate or tert-butyl isocyanate requires careful temperature control to avoid side reactions and decomposition.

- Crystallization from organic solvents such as cumene or mixtures with water is effective for product isolation.

- NMR spectroscopy (1H, 13C) and mass spectrometry are routinely used to confirm the structure and purity of the carbamate product.

Summary Table of Key Synthetic Routes

化学反応の分析

Types of Reactions: tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring is substituted with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

科学的研究の応用

tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

類似化合物との比較

1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

1,2,4-Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

1,2,5-Thiadiazole: Investigated for its potential as a bioactive compound.

Uniqueness: tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

生物活性

tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties. The compound is a derivative of the thiadiazole class, known for various pharmacological effects.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a tert-butyl group and a carbamate moiety. This unique structure contributes to its biological activity by influencing interactions with biological targets.

The mechanism of action involves the interaction of the thiadiazole ring with specific enzymes and proteins. These interactions can inhibit enzymatic activity or alter protein function, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition at low concentrations. The structure-activity relationship suggests that modifications in the thiadiazole ring enhance its antimicrobial efficacy.

Anticancer Activity

The compound has demonstrated notable anticancer properties against several cancer cell lines. For instance, it has shown antiproliferative effects against A549 lung carcinoma cells and other peripheral cancers such as breast (T47D) and colon carcinoma (HT-29). The mechanism involves apoptosis induction through cytochrome c release and caspase activation .

Table 1: Anticancer Activity of tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 1.16 | Apoptosis via caspase activation |

| T47D | 0.25 | Apoptosis |

| HT-29 | 0.42 | Apoptosis |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of lysosomal acid lipase (LAL), which is crucial for lipid metabolism. Inhibition studies revealed mid-nanomolar IC50 values, indicating strong selectivity for LAL over other lipases like pancreatic lipase .

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate | LAL | 70–500 | High (no inhibition of pancreatic lipase) |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that tert-butylN-(1,2,3-thiadiazol-4-yl)carbamate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Anticancer Studies : In vitro assays showed that treatment with the compound led to a significant reduction in cell viability in multiple cancer lines, suggesting its potential as a chemotherapeutic agent.

- LAL Inhibition Studies : Research focused on Niemann-Pick type C disease indicated that the compound could significantly reduce cholesterol accumulation by selectively inhibiting LAL without affecting other lipases .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a 1,2,3-thiadiazole derivative. A common approach uses palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution under basic conditions. For example:

- Reagents : Tert-butyl carbamate, 4-amino-1,2,3-thiadiazole, triethylamine (base), and a solvent like dichloromethane or tetrahydrofuran.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of carbamate to thiadiazole), temperature (0–25°C), and reaction time (4–12 hours) improves yields. Monitoring via TLC or HPLC ensures completion .

Data Table :

| Reaction Component | Optimal Condition | Yield Range |

|---|---|---|

| Base (Triethylamine) | 1.5 equiv. | 60–75% |

| Solvent | Dichloromethane | 70% |

| Temperature | Room temperature | 65–80% |

Q. How should researchers handle and store tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate to maintain stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or direct sunlight.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate be addressed using modern catalytic systems?

- Methodological Answer : Regioselectivity issues arise due to competing reaction pathways at the thiadiazole ring’s sulfur or nitrogen sites. Strategies include:

- Ligand Design : Use bulky ligands (e.g., XPhos) to sterically direct coupling to the 4-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the sulfur-free position.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation .

Q. What advanced spectroscopic techniques resolve conflicting structural data for tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate?

- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or impurities. Use:

- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₁₂N₃O₂S).

- X-ray Crystallography : Resolve ambiguity in heterocyclic ring conformation .

Q. How can computational modeling predict the reactivity of tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution:

- Nucleophilic Sites : Sulfur in the thiadiazole ring shows higher electrophilicity (Mulliken charges: S = +0.35 vs. N = –0.20).

- Solvent Effects : Simulate solvation (PCM model) to predict reaction rates in polar vs. nonpolar solvents .

Data Contradiction Analysis

Q. How should researchers interpret unexpected byproducts (e.g., sulfoxides) formed during oxidation studies of tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate?

- Methodological Answer : Sulfur oxidation in the thiadiazole ring can yield sulfoxides or sulfones. To confirm:

Q. Why might NMR spectra show discrepancies in coupling constants for tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate derivatives?

- Methodological Answer : Dynamic effects (e.g., ring puckering) or solvent polarity can alter coupling constants. Mitigate via:

- Variable Temperature NMR : Freeze conformational mobility at low temps (–40°C).

- Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。